21-Carboxylic Acid Triamcinolone Acetonide

Description

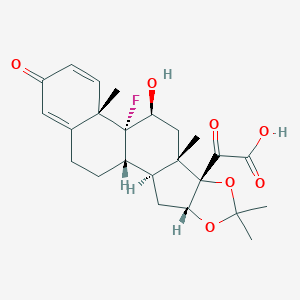

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,27H,5-6,10-11H2,1-4H3,(H,29,30)/t14-,15-,16-,17+,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNWGUDQZFLDGP-DGGKRYAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628385 | |

| Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53962-41-7 | |

| Record name | Triamcinolone acetonide 21-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053962417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIAMCINOLONE ACETONIDE 21-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QF3AM1P67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the chemical structure of 21-carboxylic acid triamcinolone acetonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 21-carboxylic acid triamcinolone acetonide, a primary metabolite of the synthetic corticosteroid, triamcinolone acetonide. This document details the chemical structure, physicochemical properties, and relevant experimental protocols for the identification and analysis of this compound. As a metabolite, this compound exhibits significantly reduced pharmacological activity compared to its parent compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetics, and the development of related pharmaceutical products.

Chemical Structure and Identification

This compound is structurally characterized by a pregnane steroid skeleton, distinguished from its parent compound, triamcinolone acetonide, by the oxidation of the hydroxyl group at the C21 position to a carboxylic acid.

Chemical Structure:

-

IUPAC Name: 2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-8-yl]-2-oxoacetic acid[1]

-

Synonyms: Triamcinolone acetonide 21-carboxylic acid, (11β,16α)-9-Fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3,20-dioxopregna-1,4-dien-21-oic Acid[1][2]

Physicochemical Properties

Quantitative data for this compound is primarily based on computed values. Experimental data for the parent compound, triamcinolone acetonide, is provided for comparison.

| Property | This compound (Computed) | Triamcinolone Acetonide (Experimental) |

| Molecular Weight | 448.5 g/mol [1] | 434.5 g/mol |

| Monoisotopic Mass | 448.18973142 Da[1] | 434.21046687 Da |

| XLogP3 | 2.9 | 2.5 |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 7 | 6 |

| Rotatable Bond Count | 3 | 2 |

| Topological Polar Surface Area | 110 Ų[1] | 93.1 Ų |

| Heavy Atom Count | 32 | 31 |

| Complexity | 1000[1] | 925 |

Biological Significance

This compound is a known human metabolite of triamcinolone acetonide. The metabolic transformation from the parent drug to the carboxylic acid derivative, along with 6β-hydroxylation, represents a major pathway for the deactivation and elimination of triamcinolone acetonide. Studies have shown that this metabolite, along with other primary metabolites, possesses significantly lower anti-inflammatory activity compared to the parent compound. This reduction in activity is attributed to the structural changes, particularly at the C21 position, which is crucial for glucocorticoid receptor binding and subsequent pharmacological effects. The increased polarity of the carboxylic acid group also facilitates more rapid excretion from the body.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in publicly available literature. However, methodologies for the synthesis and analysis of the parent compound, triamcinolone acetonide, can be adapted for the study of its metabolite.

Synthesis

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of corticosteroids and their metabolites. A method developed for the parent compound, triamcinolone acetonide, can be optimized for the detection and quantification of its more polar 21-carboxylic acid metabolite.

-

Principle: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to the increased polarity of the carboxylic acid group, this compound is expected to have a shorter retention time than triamcinolone acetonide under typical RP-HPLC conditions.

-

Exemplary Protocol (adapted from triamcinolone acetonide analysis):

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The specific ratio would need to be optimized to achieve adequate separation from the parent compound and other metabolites.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 240 nm.

-

Sample Preparation: Extraction from biological matrices (e.g., plasma, urine) can be performed using liquid-liquid extraction or solid-phase extraction.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of this compound. The most significant difference in the ¹H NMR spectrum compared to triamcinolone acetonide would be the absence of the signals corresponding to the C21-CH₂OH protons.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the identification and quantification of metabolites. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (448.5 g/mol ). Fragmentation patterns would also be distinct from the parent compound.

Signaling Pathways and Logical Relationships

As this compound is a significantly less active metabolite, it is not typically associated with initiating signaling pathways. The most relevant logical relationship to visualize is its formation from the parent drug, triamcinolone acetonide.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of 21-Carboxylic Acid Triamcinolone Acetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Carboxylic acid triamcinolone acetonide is a primary metabolite of triamcinolone acetonide, a potent synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. The conversion of the C21-hydroxyl group to a carboxylic acid moiety significantly alters the physicochemical characteristics of the parent compound, impacting its solubility, polarity, and pharmacokinetic profile. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for their determination.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, the following tables summarize its known properties, with some values for the parent compound, triamcinolone acetonide, provided for comparison.

Table 1: General and Physical Properties

| Property | This compound | Triamcinolone Acetonide (for comparison) |

| CAS Number | 53962-41-7[1][2] | 76-25-5[3] |

| Appearance | White solid | White to off-white crystalline powder |

| Melting Point | Data not available | ~290 °C (with decomposition) |

| Solubility | Increased water solubility compared to parent compound[4] | Practically insoluble in water; sparingly soluble in ethanol and acetone; soluble in DMSO and DMF[4] |

Table 2: Chemical and Molecular Properties

| Property | This compound | Triamcinolone Acetonide (for comparison) |

| Molecular Formula | C₂₄H₂₉FO₇[1][2] | C₂₄H₃₁FO₆[3] |

| Molecular Weight | 448.5 g/mol [2][5] | 434.5 g/mol |

| pKa | Data not available (expected to be acidic due to the carboxylic acid group) | Data not available |

| Purity | Typically >97% (as a reference standard) | Pharmaceutical grade |

Metabolic Pathway

This compound is formed in vivo through the metabolism of triamcinolone acetonide. This biotransformation is a key step in the clearance of the parent drug.

Metabolic conversion of Triamcinolone Acetonide.

Experimental Protocols

The following are detailed methodologies for determining the key physical and chemical properties of this compound.

Determination of Melting Point

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures.

-

Determination of Aqueous Solubility

Objective: To quantify the solubility of this compound in water.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration through a fine-pored filter (e.g., 0.22 µm).

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A suitable mixture of acetonitrile and water with a pH-adjusting agent (e.g., formic acid).

-

Detection: UV spectrophotometer at a wavelength determined by the compound's UV spectrum.

-

Quantification: Based on a calibration curve prepared with known concentrations of the compound.

-

-

Determination of pKa (Acid Dissociation Constant)

Objective: To determine the pKa value of the carboxylic acid group.

Methodology (Potentiometric Titration):

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).

-

Apparatus: A calibrated pH meter with a suitable electrode and a precision burette.

-

Procedure:

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

The titration is continued past the equivalence point.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve.

-

The pKa is the pH at the half-equivalence point.

-

Synthesis and Purification Workflow

The synthesis of this compound typically involves the selective oxidation of the primary alcohol at the C21 position of triamcinolone acetonide.

General workflow for the synthesis and purification.

Conclusion

This compound represents a key metabolite in the biotransformation of triamcinolone acetonide. Its altered physicochemical properties, particularly its increased polarity and aqueous solubility, are critical for its renal clearance and overall pharmacokinetic profile. While a comprehensive set of experimentally determined physical constants is not yet available in the public domain, the standardized protocols outlined in this guide provide a robust framework for researchers to elucidate these important parameters. Further characterization of this metabolite will undoubtedly contribute to a more complete understanding of the disposition and metabolic fate of triamcinolone acetonide in biological systems.

References

The Discovery and Metabolic Journey of Triamcinolone Acetonide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triamcinolone acetonide, a potent synthetic corticosteroid, has been a cornerstone in the management of various inflammatory and dermatological conditions since its development. This technical guide provides a comprehensive overview of the discovery, history, and metabolic fate of triamcinolone acetonide, with a particular focus on its metabolites. Detailed experimental protocols for the characterization of these metabolites, quantitative pharmacokinetic data, and an exploration of the relevant signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: A Historical Perspective on Triamcinolone Acetonide

The journey of triamcinolone acetonide began with the broader exploration of corticosteroids, a class of steroid hormones produced in the adrenal cortex. Following the discovery of cortisone and its dramatic therapeutic effects in the late 1940s, a quest for synthetic analogues with enhanced anti-inflammatory potency and reduced mineralocorticoid side effects ensued.

Triamcinolone itself was first synthesized in the mid-1950s. The subsequent development of triamcinolone acetonide, a ketal derivative, marked a significant advancement. This modification enhanced its lipophilicity, leading to improved topical potency and a longer duration of action. Its introduction into clinical practice provided a valuable therapeutic option for a wide range of inflammatory conditions.

The Metabolic Unraveling of Triamcinolone Acetonide

The biotransformation of triamcinolone acetonide is a critical aspect of its pharmacology, influencing its duration of action and potential for systemic side effects. The primary site of metabolism is the liver, with the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme, playing a pivotal role.

The metabolism of triamcinolone acetonide primarily involves oxidative reactions, leading to the formation of several key metabolites. The three principal metabolites identified in plasma, urine, and feces are:

-

6β-hydroxy triamcinolone acetonide: This is a major metabolite formed through hydroxylation at the 6β position of the steroid nucleus.

-

21-carboxylic acid triamcinolone acetonide: This metabolite results from the oxidation of the C21 hydroxyl group to a carboxylic acid.

-

6β-hydroxy-21-oic triamcinolone acetonide: This metabolite undergoes both 6β-hydroxylation and oxidation at the C21 position.

Interestingly, studies have shown that these principal metabolites exhibit negligible anti-inflammatory activity, suggesting that the therapeutic effect is primarily exerted by the parent compound.[1]

Quantitative Pharmacokinetics of Triamcinolone Acetonide and its Metabolites

Understanding the pharmacokinetic profile of triamcinolone acetonide and its metabolites is crucial for optimizing dosing regimens and minimizing adverse effects. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Triamcinolone Acetonide (Parent Drug)

| Parameter | Value | Reference |

| Route of Administration | Intravenous | |

| Cmax | - | |

| Tmax | - | |

| Half-life (t½) | ~2-5 hours (plasma) | |

| Clearance (CL) | ~45.2 L/h | |

| Route of Administration | Intramuscular | |

| Cmax | Variable | |

| Tmax | Variable | |

| Half-life (t½) | Prolonged due to depot effect | |

| Route of Administration | Topical | |

| Systemic Absorption | Low |

Table 2: Urinary Excretion of Triamcinolone Acetonide and its Major Metabolite

| Compound | Maximum Urinary Concentration (ng/mL) | Time to Maximum Concentration (h) | Reference |

| Triamcinolone Acetonide | ~15-40 | 24-48 | |

| 6β-hydroxy triamcinolone acetonide | ~100-250 | 24-48 |

Note: Pharmacokinetic data for this compound and 6β-hydroxy-21-oic triamcinolone acetonide are not extensively reported in the literature.

Experimental Protocols for Metabolite Characterization

The identification and quantification of triamcinolone acetonide metabolites are predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for key experiments.

Analysis of Triamcinolone Acetonide and its Metabolites in Human Urine by LC-MS/MS

Objective: To extract, detect, and quantify triamcinolone acetonide and its major metabolites from human urine samples.

Materials:

-

Human urine samples

-

β-glucuronidase from E. coli

-

Phosphate buffer (pH 7.0)

-

Methyl tert-butyl ether (MTBE)

-

Internal standard (e.g., deuterated triamcinolone acetonide)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Enzymatic Hydrolysis: To 2 mL of urine, add an internal standard and 1 mL of phosphate buffer. Add 50 µL of β-glucuronidase, vortex, and incubate at 50°C for 1 hour to cleave glucuronide conjugates.

-

Liquid-Liquid Extraction (LLE): After cooling, add 5 mL of MTBE to the sample. Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.

-

Evaporation: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dry residue in 100 µL of the mobile phase.

-

LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters (Illustrative):

-

Column: C18 reverse-phase column

-

Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for triamcinolone acetonide and its metabolites.

In Vitro Metabolism of Triamcinolone Acetonide using Human Liver Microsomes

Objective: To investigate the metabolic profile of triamcinolone acetonide in a controlled in vitro system mimicking hepatic metabolism.

Materials:

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Triamcinolone acetonide solution

-

Acetonitrile (ice-cold)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add the triamcinolone acetonide solution to the pre-warmed incubation mixture to initiate the metabolic reaction.

-

Time-course Incubation: Incubate the reaction mixture at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the terminated reaction mixtures to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the supernatant to identify and quantify the depletion of the parent drug and the formation of metabolites over time.

Signaling Pathways and Mechanism of Action

Triamcinolone acetonide exerts its potent anti-inflammatory effects by modulating gene expression through its interaction with the glucocorticoid receptor (GR).

As depicted in Figure 1, triamcinolone acetonide diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor, which is complexed with heat shock proteins. This binding event triggers a conformational change in the GR, leading to the dissociation of the heat shock proteins and the translocation of the activated triamcinolone acetonide-GR complex into the nucleus. Within the nucleus, this complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction ultimately leads to the increased transcription of anti-inflammatory genes (e.g., lipocortin-1) and the repression of pro-inflammatory genes (e.g., those encoding for cytokines and cyclooxygenase-2 [COX-2]).

The identified metabolites of triamcinolone acetonide have been shown to have significantly lower affinity for the glucocorticoid receptor compared to the parent compound, which correlates with their lack of significant anti-inflammatory activity.[1]

Conclusion

This technical guide has provided a detailed exploration of the discovery, history, and metabolism of triamcinolone acetonide. The identification of its major metabolites, 6β-hydroxy triamcinolone acetonide, this compound, and 6β-hydroxy-21-oic triamcinolone acetonide, has been crucial in understanding its pharmacokinetic profile. The provided experimental protocols offer a practical framework for researchers engaged in the study of this important corticosteroid. A thorough understanding of the metabolic pathways and the mechanism of action through the glucocorticoid receptor is essential for the continued development of safer and more effective anti-inflammatory therapies. Further research into the quantitative pharmacokinetics of the individual metabolites and their potential for any residual biological activity will continue to refine our understanding of this widely used therapeutic agent.

References

An In-Depth Technical Guide to the Biological Activity of 21-Carboxylic Acid Triamcinolone Acetonide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biological activity of 21-carboxylic acid triamcinolone acetonide, a principal metabolite of the potent synthetic corticosteroid, triamcinolone acetonide. Extensive review of available scientific literature indicates that this compound is an inactive metabolite, demonstrating a significantly diminished capacity to elicit the pharmacological effects characteristic of its parent compound. This document collates the available quantitative and qualitative data, details the experimental protocols used in its evaluation, and illustrates the relevant biological pathways to provide a thorough resource for researchers in pharmacology and drug development.

Introduction

Triamcinolone acetonide is a widely used glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Its therapeutic action is primarily mediated through its binding to and activation of the glucocorticoid receptor (GR).[1] Following administration, triamcinolone acetonide undergoes extensive metabolism, leading to the formation of several metabolites, including 6β-hydroxy triamcinolone, this compound, and 6β-hydroxy-21-oic triamcinolone acetonide.[2] Understanding the biological activity of these metabolites is crucial for a complete pharmacological profiling of the parent drug, including its efficacy and safety. This guide focuses specifically on the biological activity of this compound.

Biological Activity Assessment

The biological activity of this compound has been evaluated through key in vitro assays designed to measure its glucocorticoid and anti-inflammatory effects. The collective evidence strongly suggests that this metabolite is pharmacologically inactive.

Glucocorticoid Receptor Binding Affinity

The primary mechanism of action for glucocorticoids is the binding to and activation of the cytosolic glucocorticoid receptor. One study has characterized the affinity of the acidic product of triamcinolone acetonide 21-oic acid methyl ester, which is the 21-carboxylic acid metabolite, for the glucocorticoid receptor as "very low".[3] This profound reduction in binding affinity is a key indicator of its lack of glucocorticoid activity.

In Vitro Anti-Inflammatory Effects

A pivotal study by Argenti et al. (2000) assessed the anti-inflammatory properties of the principal metabolites of triamcinolone acetonide.[2] In this study, this compound, along with 6β-hydroxy triamcinolone and 6β-hydroxy-21-oic triamcinolone acetonide, was evaluated in two distinct in vitro models of inflammation: IL-5-sustained eosinophil viability and IgE-induced basophil histamine release. The study concluded that all three metabolites "failed to show any concentration-dependent effects" in these assays.[2]

Quantitative Data Summary

The available literature provides a qualitative assessment of the biological activity of this compound, consistently indicating a lack of significant pharmacological effect. To date, specific quantitative data such as IC50 or Ki values for glucocorticoid receptor binding and the in vitro anti-inflammatory assays have not been published. The data is summarized in the table below.

| Biological Parameter | Test Compound | Result | Reference |

| Glucocorticoid Receptor Binding Affinity | This compound | Very Low Affinity | [3] |

| IL-5-Sustained Eosinophil Viability | This compound | No concentration-dependent effect | [2] |

| IgE-Induced Basophil Histamine Release | This compound | No concentration-dependent effect | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. It is important to note that the specific protocols from the Argenti et al. (2000) study are not publicly available in their entirety. Therefore, the following represent detailed, standard protocols for these types of assays, which are consistent with the methods generally employed in the field.

Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the GR.

Materials:

-

Recombinant human GR

-

[³H]-dexamethasone (radiolabeled ligand)

-

Test compound (this compound)

-

Unlabeled dexamethasone (for determining non-specific binding)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound and unlabeled dexamethasone.

-

In microcentrifuge tubes, combine the recombinant human GR, [³H]-dexamethasone at a fixed concentration, and either the assay buffer (for total binding), varying concentrations of the test compound, or a high concentration of unlabeled dexamethasone (for non-specific binding).

-

Incubate the mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantify the amount of bound radioactivity by liquid scintillation counting.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

IL-5-Sustained Eosinophil Viability Assay

This assay assesses the ability of a compound to inhibit the pro-survival effect of Interleukin-5 (IL-5) on eosinophils.

Materials:

-

Human eosinophils, purified from peripheral blood

-

Recombinant human IL-5

-

Test compound (this compound)

-

Culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

Viability dye (e.g., trypan blue or a fluorescent viability stain like propidium iodide)

-

Microscope and hemocytometer or flow cytometer

Procedure:

-

Isolate eosinophils from the peripheral blood of healthy donors using density gradient centrifugation and negative selection.

-

Resuspend the purified eosinophils in culture medium.

-

Plate the eosinophils in a 96-well plate.

-

Add IL-5 to the wells to a final concentration known to promote eosinophil survival (e.g., 1 ng/mL).

-

Add varying concentrations of the test compound to the wells. Include control wells with eosinophils and IL-5 only, and eosinophils in medium alone.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

-

At the end of the incubation period, assess cell viability using a chosen method. For trypan blue, mix a small aliquot of the cell suspension with trypan blue and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer. For flow cytometry, stain the cells with a viability dye and analyze the percentage of live cells.

-

Calculate the percentage of viability for each condition and plot it against the concentration of the test compound to determine any inhibitory effects.

IgE-Induced Basophil Histamine Release Assay

This assay measures the ability of a compound to inhibit the degranulation of basophils and subsequent release of histamine upon cross-linking of surface IgE.

Materials:

-

Human basophils, purified from peripheral blood or whole blood

-

Anti-human IgE antibody

-

Test compound (this compound)

-

Histamine release buffer (e.g., HEPES-buffered saline with Ca²⁺ and Mg²⁺)

-

Histamine standards

-

Histamine detection kit (e.g., ELISA or fluorometric assay)

-

Microplate reader

Procedure:

-

Isolate basophils from peripheral blood or use heparinized whole blood.

-

Pre-incubate the cells with varying concentrations of the test compound at 37°C for a specified time (e.g., 30 minutes).

-

Stimulate the cells by adding an optimal concentration of anti-human IgE antibody to cross-link the IgE receptors on the basophil surface. Include a negative control (buffer only) and a positive control for total histamine release (e.g., cell lysis with perchloric acid or by freeze-thaw cycles).

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for histamine release.

-

Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

Collect the supernatants.

-

Measure the histamine concentration in the supernatants using a suitable detection method, such as a competitive ELISA.

-

Calculate the percentage of histamine release for each sample relative to the total histamine control.

-

Plot the percentage of histamine release against the concentration of the test compound to assess any inhibitory activity.

Signaling Pathways and Experimental Workflows

To visualize the key concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Glucocorticoid Receptor Signaling Pathway

This diagram illustrates the classical genomic signaling pathway of glucocorticoids. The inactivity of this compound is attributed to its inability to effectively bind to the glucocorticoid receptor, thus failing to initiate this cascade.

Caption: Glucocorticoid receptor signaling pathway initiated by triamcinolone acetonide.

Experimental Workflow for In Vitro Anti-Inflammatory Assays

This diagram outlines the general workflow for the two primary in vitro assays used to determine the lack of anti-inflammatory activity of this compound.

Caption: Workflow for in vitro anti-inflammatory assays.

Conclusion

The available scientific evidence consistently demonstrates that this compound is a pharmacologically inactive metabolite of triamcinolone acetonide. Its negligible affinity for the glucocorticoid receptor prevents the initiation of the downstream signaling cascade responsible for glucocorticoid effects. Furthermore, direct testing in relevant in vitro anti-inflammatory models confirms its inability to modulate eosinophil survival or inhibit basophil degranulation. For drug development professionals, this inactivity implies that the formation of this compound represents a metabolic clearance pathway that terminates the biological activity of the parent compound, contributing to its overall pharmacokinetic and pharmacodynamic profile. Future research could focus on obtaining precise quantitative binding affinities to further solidify the understanding of its molecular interactions, or lack thereof.

References

- 1. Dependence of Optimal Histamine Release on Cell Surface IgE Density on Human Basophils: Nature of the Stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

In Vitro Anti-inflammatory Activity of Triamcinolone Acetonide and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triamcinolone acetonide is a potent synthetic corticosteroid widely utilized for its anti-inflammatory and immunosuppressive properties.[1] Its therapeutic efficacy is primarily attributed to its action as a glucocorticoid receptor agonist, leading to the modulation of gene expression and subsequent reduction of inflammatory mediators. While the in vitro anti-inflammatory activity of the parent compound, triamcinolone acetonide, is well-documented, there is a notable scarcity of publicly available quantitative data regarding the activity of its principal metabolites: 6β-hydroxy triamcinolone acetonide, 21-carboxylic acid triamcinolone acetonide, and 6β-hydroxy-21-oic triamcinolone acetonide. This guide synthesizes the current understanding of the in vitro anti-inflammatory profile of triamcinolone acetonide, provides detailed experimental methodologies for its assessment, and visually represents the key signaling pathways and experimental workflows.

Introduction

Triamcinolone acetonide is a synthetic glucocorticoid belonging to the corticosteroid class of drugs, valued for its high therapeutic index in treating a variety of inflammatory conditions.[2] Administered through various routes including topical, injectable, and inhaled formulations, it effectively mitigates inflammatory responses in conditions such as eczema, psoriasis, arthritis, and asthma.[3][4] The mechanism of action of triamcinolone acetonide involves its binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation.[1]

The metabolism of triamcinolone acetonide primarily occurs in the liver, leading to the formation of several metabolites. The principal metabolites identified are 6β-hydroxy triamcinolone acetonide, this compound, and 6β-hydroxy-21-oic triamcinolone acetonide. A comprehensive understanding of the bioactivity of these metabolites is crucial for a complete pharmacological profile of triamcinolone acetonide. However, existing literature predominantly focuses on the parent drug, with limited information on the anti-inflammatory potential of its metabolic byproducts. One study noted that the principal metabolites of triamcinolone acetonide did not exhibit concentration-dependent effects in in vitro anti-inflammatory models that assessed IL-5-sustained eosinophil viability and IgE-induced basophil histamine release. Furthermore, the acidic metabolite, this compound, has been shown to have a very low affinity for the glucocorticoid receptor, suggesting minimal anti-inflammatory activity.[1]

This technical guide aims to provide an in-depth overview of the in vitro anti-inflammatory activity of triamcinolone acetonide, present relevant quantitative data, detail the experimental protocols used for such evaluations, and offer visual representations of the underlying molecular mechanisms and experimental designs.

Quantitative Data on In Vitro Anti-inflammatory Activity

The following table summarizes the available quantitative data on the in vitro anti-inflammatory effects of the parent compound, triamcinolone acetonide. It is important to note the lack of published quantitative data for its major metabolites.

Table 1: In Vitro Anti-inflammatory Activity of Triamcinolone Acetonide

| Cell Type | Inflammatory Stimulus | Measured Parameter | Concentration of Triamcinolone Acetonide | Observed Effect |

| Human Retinal Microvascular Endothelial Cells (HRMECs) | VEGF, TNF-α, IL-1β | Vascular Permeability | Not specified | Inhibited the increase in permeability induced by VEGF, TNF-α, and IL-1β.[5] |

| Human Endothelial Cells | Co-culture with fibroblasts and myoblasts | Tubule Formation (Angiogenesis) | Not specified | Significantly reduced tubule formation.[6] |

| Lateral Elbow Epicondylitis (LEE)-derived cells | Endogenous production | IL-6 and IL-8 production | 1, 10, and 100 μM | Significant decrease in the production of IL-6 and IL-8 at 48, 72, and 96 hours.[7] |

| Microglia | Necrotic Neuronal Cells (NNC) | Nitric Oxide (NO) Release | IC50 = 1.78 nM | Inhibition of NO release.[6] |

| Microglia | Necrotic Neuronal Cells (NNC) | Pro-inflammatory gene expression (iNOS, TNF-α, IL-1β) | Not specified | Inhibited NNC-induced expression of pro-inflammatory genes.[6] |

| Schwann Cells | Lipopolysaccharide (LPS) | Toll-like receptor 4 (TLR4) expression | 10 μg/ml | Significantly reduced TLR4 expression.[2] |

| Monocyte-derived macrophages | - | IL-10 mRNA expression | Not specified | Enhanced IL-10 expression at the mRNA level.[8] |

Experimental Protocols

This section details the methodologies for key experiments used to assess the in vitro anti-inflammatory activity of compounds like triamcinolone acetonide.

Cell Culture and Treatment

A variety of cell lines are employed to model inflammatory responses in vitro. These include immune cells such as macrophages (e.g., RAW 264.7), peripheral blood mononuclear cells (PBMCs), and specific cell types relevant to the therapeutic target of the drug, such as human retinal microvascular endothelial cells (HRMECs) or synoviocytes.

-

Cell Seeding: Cells are seeded in appropriate multi-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Preparation: Triamcinolone acetonide and its metabolites are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in cell culture medium to achieve the desired final concentrations.

-

Treatment: The cells are pre-treated with the test compounds for a specific duration (e.g., 1-2 hours) before the addition of an inflammatory stimulus.

Induction of Inflammatory Response

To mimic an inflammatory state, cells are stimulated with various agents, including:

-

Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, it is a potent activator of Toll-like receptor 4 (TLR4) and induces a strong inflammatory response.

-

Cytokines: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interferon-gamma (IFN-γ) are used to stimulate secondary inflammatory responses.

-

Other Stimuli: Depending on the cell type and the inflammatory pathway being investigated, other stimuli like phorbol myristate acetate (PMA), phytohemagglutinin (PHA), or specific antigens can be used.

Measurement of Inflammatory Markers

The anti-inflammatory effects of the test compounds are quantified by measuring the levels of various inflammatory mediators.

ELISA is a widely used method to measure the concentration of secreted cytokines (e.g., IL-6, TNF-α, IL-1β) in cell culture supernatants.

-

Coating: A capture antibody specific to the cytokine of interest is coated onto the wells of a 96-well plate.

-

Sample Incubation: Cell culture supernatants are added to the wells and incubated to allow the cytokine to bind to the capture antibody.

-

Detection: A biotinylated detection antibody that binds to a different epitope on the cytokine is added, followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: A chromogenic substrate for HRP is added, and the resulting color change is proportional to the amount of cytokine present.

-

Quantification: The absorbance is read using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

The Griess assay is a colorimetric method used to measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

-

Sample Collection: Cell culture supernatants are collected after the treatment period.

-

Griess Reagent Addition: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatants.

-

Color Development: In the presence of nitrite, a pink-colored azo compound is formed.

-

Quantification: The absorbance is measured at approximately 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.

qRT-PCR is used to measure the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).

-

RNA Extraction: Total RNA is extracted from the treated cells.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is amplified using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR instrument.

-

Quantification: The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH, β-actin) to determine the relative change in gene expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the anti-inflammatory action of triamcinolone acetonide and a typical experimental workflow for its in vitro evaluation.

Glucocorticoid Receptor Signaling Pathway

References

- 1. Triamcinolone acetonide 21-oic acid methyl ester: a potent local antiinflammatory steroid without detectable systemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intrathecal triamcinolone acetonide exerts anti-inflammatory effects on Lewis rat experimental autoimmune neuritis and direct anti-oxidative effects on Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-vitro release of triamcinolone acetonide from saturated dissolvable sinus dressings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Proinflammatory Actions of Glucocorticoids: Glucocorticoids and TNFα Coregulate Gene Expression In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of triamcinolone acetonide, sodium hyaluronate, and chondroitin sulfate on human endothelial cells: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro effect of triamcinolone and platelet-rich plasma on cytokine levels of elbow lateral epicondylitis-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triamcinolone Acetonide Suppresses Inflammation and Facilitates Vascular Barrier Function in Human Retinal Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Triamcinolone Acetonide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triamcinolone acetonide is a potent synthetic glucocorticoid utilized for its anti-inflammatory and immunosuppressive properties. It is administered through various routes, including oral, intramuscular, intra-articular, intravitreal, topical, and inhalation, to treat a wide array of conditions such as allergic disorders, skin diseases, and rheumatic conditions.[1][2] The efficacy and safety profile of triamcinolone acetonide are intrinsically linked to its pharmacokinetic and metabolic characteristics. This document provides a detailed examination of its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Pharmacokinetics

The pharmacokinetic profile of triamcinolone acetonide is highly dependent on the route of administration, which influences its absorption rate and systemic exposure. Once absorbed, it is distributed throughout the body, metabolized primarily in the liver, and subsequently excreted.

Absorption

The absorption of triamcinolone acetonide varies significantly with the administration route and formulation.

-

Oral Administration: Following oral intake, triamcinolone acetonide is rapidly absorbed, with approximately 90% absorption.[3] However, it undergoes extensive presystemic metabolism, resulting in an average oral bioavailability of about 23%.[4][5] Peak plasma concentrations are typically reached within 1.5 to 2 hours.[3]

-

Intramuscular (IM) Injection: Deep intramuscular injection leads to slow but nearly complete absorption.[3] This route provides a prolonged effect due to the slow release from the injection site. The acetonide ester's low solubility contributes to this delayed absorption.[6]

-

Intra-Articular (IA) Injection: When injected into synovial spaces, triamcinolone acetonide is absorbed systemically, though clinically significant levels are generally not expected except with high doses in large joints.[3][7] An extended-release microsphere-based formulation has been shown to maintain high concentrations in the synovial fluid for a longer duration compared to a standard crystalline suspension, with lower peak plasma concentrations.[8]

-

Intravitreal Injection: Direct injection into the vitreous humor results in a localized effect with measurable concentrations lasting for approximately 3 months in non-vitrectomized eyes.[9] The elimination half-life is significantly shorter in patients who have undergone a vitrectomy.[9] Systemic exposure following intravitreal administration is generally low.[10]

-

Topical Application: Percutaneous absorption can occur, especially when the skin is inflamed or under occlusive dressings.[11][12] Systemic absorption from topical use is typically minimal but can be sufficient to produce systemic effects, particularly in pediatric patients due to their larger skin surface area to body weight ratio.[12][13]

-

Inhaled Administration: After inhalation, the drug can become systemically available through absorption from the lungs or by being swallowed.[14] The absolute bioavailability following inhalation is approximately 22-25%, with about 10.4% of the dose being absorbed from the lungs.[5][15]

Distribution

Once in the systemic circulation, triamcinolone acetonide is widely distributed.

-

Volume of Distribution (Vd): Following intravenous administration, the volume of distribution has been reported to be 103 L.[3][5]

-

Plasma Protein Binding: Triamcinolone acetonide exhibits relatively low plasma protein binding, at approximately 68%.[4] Another study found the free fraction to be 29.0 +/- 1.3%, which was independent of the concentration.[14]

Metabolism

Systemically absorbed triamcinolone acetonide is primarily metabolized in the liver.[1][3]

-

Primary Metabolic Pathway: The metabolism is mediated by the cytochrome P450 enzyme system, specifically CYP3A4.[3][16][17] The inhibition of CYP3A4 by co-administered drugs like cobicistat or nefazodone can significantly impair the metabolism of triamcinolone acetonide, leading to increased drug concentrations and potential toxicity, such as iatrogenic Cushing's syndrome.[18][19][20]

-

Major Metabolites: Three principal metabolites have been identified in plasma, urine, and feces:

-

6β-hydroxy triamcinolone

-

21-carboxylic acid triamcinolone acetonide

-

6β-hydroxy-21-oic triamcinolone acetonide[4] Hydrolytic cleavage of the acetonide group does not appear to be a significant metabolic pathway.[21] These primary metabolites have been shown to lack significant anti-inflammatory activity.[4] Other minor metabolites have also been detected, resulting from processes like oxidation of the 11-hydroxyl group and reduction of the Δ(4) double bond.[22]

-

Excretion

Triamcinolone acetonide and its metabolites are eliminated from the body through both renal and fecal pathways.[3][4] After oral administration of [14C]-labeled triamcinolone acetonide, most of the radioactivity was excreted in the urine within 24 hours and in the feces within 72 hours.[4] In studies involving dogs, monkeys, and rats, the major route of excretion was via the bile.[21]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of triamcinolone acetonide across various administration routes.

Table 1: Pharmacokinetic Parameters of Triamcinolone Acetonide (Human Studies)

| Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | T½ (hours) | Bioavailability (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Intravenous | 2 mg | - | - | 2.0 | 100% | [5] |

| Oral | 5 mg | 10.5 | 1.0 | ~2.4 | 23% | [3][5] |

| Inhaled | 2 mg | 2.0 | 2.1 | ~2.4 | 22% | [5] |

| Intra-articular (Standard) | 40 mg | 9.6 | 4.0 | - | - | [8] |

| Intra-articular (Extended-Release) | 32 mg | 0.84 | 24.0 | - | - | [8] |

| Intravitreal (Non-vitrectomized) | 4 mg | 2.15-7.20 | - | 448.8 (18.7 days) | - | [9][10] |

| Intravitreal (Vitrectomized) | 4 mg | - | - | 76.8 (3.2 days) | - |[9] |

Table 2: Pharmacokinetic Parameters of Triamcinolone Acetonide (Animal Studies - Horses)

| Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | T½ (hours) | Reference(s) |

|---|---|---|---|---|---|

| Intravenous | 0.04 mg/kg | - | - | 6.1 | [6][23][24] |

| Intramuscular | 0.04 mg/kg | 0.34 | 13.0 | 150.2 | [6][23][24] |

| Intra-articular | 0.04 mg/kg | 2.0 | 10.0 | 23.8 | [6][23][24] |

| Intramuscular | 0.1 mg/kg | 1.0 | 13.2 | 273.6 (11.4 days) | [25] |

| Intra-articular | 9 mg (total) | 1.27 | 6.5 | 18.7 (0.78 days) |[25] |

Experimental Protocols

Protocol: Oral Mass Balance Study in Humans

-

Objective: To characterize the absorption, metabolism, and disposition of orally administered [14C]-triamcinolone acetonide.[4]

-

Subjects: Six healthy male subjects.[4]

-

Methodology:

-

Dosing: Each subject received a single oral dose of 100 µCi (approximately 800 µg) of [14C]-triamcinolone acetonide.[4]

-

Sample Collection: Plasma, urine, and fecal samples were collected at predefined time points.[4]

-

Analysis: Samples were analyzed for the parent triamcinolone acetonide and total [14C]-derived radioactivity. Metabolite profiling was conducted on plasma and excreta. Plasma protein binding was also determined.[4]

-

Analytical Technique: High-performance liquid chromatography (HPLC) and radioimmunoassay were likely used for quantification, coupled with mass spectrometry for metabolite identification.[14]

-

Protocol: Intravitreal Pharmacokinetic Study in Humans

-

Objective: To describe the pharmacokinetics of triamcinolone acetonide after direct injection into the vitreous humor.[9]

-

Subjects: Five patients with macular edema.[9]

-

Methodology:

-

Dosing: A single 4 mg intravitreal injection of triamcinolone acetonide was administered to each patient.[9]

-

Sample Collection: Aqueous humor samples were obtained via anterior chamber paracentesis at days 1, 3, 10, 17, and 31 post-injection.[9]

-

Analysis: Drug concentrations in the aqueous humor were determined to calculate pharmacokinetic parameters.[9]

-

Analytical Technique: Concentrations were measured using high-performance liquid chromatography (HPLC). Pharmacokinetic analysis was performed using iterative, nonlinear, weighted, least-squares regression software (e.g., PK Analyst).[9]

-

Protocol: Comparative Pharmacokinetics in Horses (IV, IM, IA)

-

Objective: To compare the pharmacokinetics of triamcinolone acetonide following intravenous, intra-articular, and intramuscular administration.[23]

-

Subjects: Six Thoroughbred horses.[23]

-

Methodology:

-

Dosing: Triamcinolone acetonide (0.04 mg/kg) was administered via the three different routes in a crossover design.[23]

-

Sample Collection: Blood samples were collected at various times up to 360 hours post-administration.[26]

-

Analysis: Plasma concentrations of triamcinolone acetonide were determined.[23]

-

Analytical Technique: Liquid chromatography-mass spectrometry (LC-MS) was used for quantification.[25] Pharmacokinetic parameters were calculated using compartmental modeling.[23]

-

Visualizations

Metabolic Pathway of Triamcinolone Acetonide

References

- 1. m.youtube.com [m.youtube.com]

- 2. Investigation of the Excretion of Triamcinolone Acetonide and Its Metabolite | MDPI [mdpi.com]

- 3. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. Pharmacokinetics and pharmacodynamics of glucocorticoid suspensions after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synovial and systemic pharmacokinetics (PK) of triamcinolone acetonide (TA) following intra-articular (IA) injection of an extended-release microsphere-based formulation (FX006) or standard crystalline suspension in patients with knee osteoarthritis (OA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intraocular concentration and pharmacokinetics of triamcinolone acetonide after a single intravitreal injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. Penetration, permeation, and absorption of triamcinolone acetonide in normal and psoriatic skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Triamcinolone Cream (Triamcinolone Acetonide Cream): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 13. Percutaneous absorption of topically applied triamcinolone in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic and pharmacodynamic evaluation of triamcinolone acetonide after intravenous, oral, and inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A pharmacokinetic study to evaluate the absolute bioavailability of triamcinolone acetonide following inhalation administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Triamcinolone - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. endocrine-abstracts.org [endocrine-abstracts.org]

- 19. Triamcinolone acetonide induced secondary adrenal insufficiency related to impaired CYP3A4 metabolism by coadministration of nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Metabolism of triamcinolone acetonide-21-phosphate in dogs, monkeys, and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics of intra-articular, intravenous, and intramuscular administration of triamcinolone acetonide and its effect on endogenous plasma hydrocortisone and cortisone concentrations in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. madbarn.com [madbarn.com]

- 25. Pharmacokinetics of triamcinolone acetonide following intramuscular and intra-articular administration to exercised Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. avmajournals.avma.org [avmajournals.avma.org]

The Role of 21-Carboxylic Acid Triamcinolone Acetonide in Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triamcinolone acetonide is a potent synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. Understanding its metabolic fate is crucial for optimizing its therapeutic use and ensuring patient safety. One of the principal metabolites of triamcinolone acetonide is 21-carboxylic acid triamcinolone acetonide. This technical guide provides an in-depth overview of the role of this metabolite in drug metabolism studies, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows.

Metabolic Pathway of Triamcinolone Acetonide

Following administration, triamcinolone acetonide undergoes extensive metabolism, primarily in the liver. The biotransformation involves oxidation reactions mediated by cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily.[1] This process leads to the formation of several metabolites, with this compound being one of the three principal metabolites identified in plasma, urine, and feces.[2] The other major metabolites include 6β-hydroxy triamcinolone acetonide and 6β-hydroxy-21-oic triamcinolone acetonide.[2] The formation of these metabolites is a critical step in the detoxification and elimination of the parent drug from the body.

Metabolic conversion of Triamcinolone Acetonide.

Quantitative Analysis of Triamcinolone Acetonide and its Metabolites

The quantification of triamcinolone acetonide and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize available data for the parent drug and its major metabolite, 6β-hydroxy triamcinolone acetonide, which can serve as a reference for the type of data required for a comprehensive metabolic profile.

Table 1: Urinary Concentrations of Triamcinolone Acetonide and 6β-hydroxy triamcinolone acetonide after a Single Intramuscular Injection in Healthy Volunteers

| Time Point | Triamcinolone Acetonide (ng/mL) | 6β-hydroxy triamcinolone acetonide (ng/mL) |

| 24 hours | 1.89 - 29.63 | 2.16 - 145.30 |

| 48 hours | Not Reported | Not Reported |

| 72 hours | Not Reported | Not Reported |

Data from a study involving male and female volunteers.[3]

Table 2: Pharmacokinetic Parameters of Triamcinolone Acetonide in Healthy Volunteers after a Single Intramuscular Injection (80 mg)

| Parameter | Value (Test Formulation) | Value (Reference Formulation) |

| Cmax (ng/mL) | 8.616 ± 1.232 | 8.285 ± 1.218 |

| Tmax (h) | 1.833 ± 0.243 | 1.861 ± 0.230 |

| t1/2 (h) | 181.249 ± 78.585 | 201.782 ± 83.551 |

| AUC0-720 (ng·h/mL) | 835.642 ± 297.209 | 830.684 ± 331.168 |

| AUC0-∞ (ng·h/mL) | 991.859 ± 355.939 | 1018.665 ± 420.769 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; AUC: Area under the concentration-time curve.[4]

Experimental Protocols

In Vivo Human Metabolism Study

A definitive human metabolism study is crucial for elucidating the complete metabolic profile of triamcinolone acetonide. A mass balance study using radiolabeled [14C]-triamcinolone acetonide is the gold standard.

Objective: To characterize the absorption, metabolism, and excretion of triamcinolone acetonide and identify its major metabolites, including this compound, in humans.

Methodology:

-

Subject Recruitment: A cohort of healthy male subjects is typically recruited.[2]

-

Dosing: A single oral dose of [14C]-triamcinolone acetonide is administered.[2]

-

Sample Collection: Plasma, urine, and fecal samples are collected at predetermined time points post-dose.[2]

-

Sample Analysis:

-

Total radioactivity in all samples is measured using liquid scintillation counting.

-

Metabolite profiling is performed using high-performance liquid chromatography (HPLC) with radiochemical detection.[5]

-

Metabolite identification is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8]

-

Workflow for an in vivo human metabolism study.

In Vitro Metabolism Study using Human Liver Microsomes

In vitro studies using human liver microsomes are instrumental in identifying the enzymes responsible for drug metabolism and for generating metabolites for further characterization.

Objective: To investigate the metabolism of triamcinolone acetonide in human liver microsomes and identify the resulting metabolites, including this compound.

Methodology:

-

Materials: Pooled human liver microsomes, triamcinolone acetonide, NADPH regenerating system, and appropriate buffers.

-

Incubation:

-

Triamcinolone acetonide is incubated with human liver microsomes in the presence of an NADPH regenerating system at 37°C.

-

Control incubations without the NADPH regenerating system are included to assess non-NADPH dependent degradation.

-

-

Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.[1]

Workflow for an in vitro metabolism study.

Analytical Method: UPLC-ESI-MS/MS for Quantification in Human Plasma

A sensitive and specific analytical method is required for the accurate quantification of triamcinolone acetonide and its metabolites in biological samples.

Objective: To develop and validate a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide and its metabolites in human plasma.

Methodology:

-

Sample Preparation:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

Conclusion and Future Directions

This compound is a principal metabolite of triamcinolone acetonide, playing a significant role in its metabolic clearance. While its presence has been confirmed in various biological matrices, detailed quantitative data and pharmacokinetic parameters remain to be fully elucidated. The experimental protocols outlined in this guide provide a framework for conducting the necessary in vivo and in vitro studies to generate this critical information. Future research should focus on obtaining precise quantitative data for this compound to build a complete pharmacokinetic and metabolic profile of triamcinolone acetonide. This will ultimately contribute to a better understanding of its disposition in the body and aid in the development of safer and more effective therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degradation Products by HPTLC and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration. | Sigma-Aldrich [merckmillipore.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]

The Central Role of 21-Carboxylic Acid Triamcinolone Acetonide in the Metabolism of Triamcinolone Acetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triamcinolone acetonide, a potent synthetic corticosteroid, is widely utilized for its anti-inflammatory and immunosuppressive properties. A thorough understanding of its metabolic fate is paramount for optimizing its therapeutic efficacy and safety profile. This technical guide provides an in-depth exploration of 21-carboxylic acid triamcinolone acetonide, a major metabolite formed from the parent compound. This document will detail the metabolic pathways, present quantitative data, and provide comprehensive experimental protocols for the analysis of this key metabolite.

Metabolic Pathway of Triamcinolone Acetonide

The biotransformation of triamcinolone acetonide is an extensive process, particularly following oral administration, with a significant portion of the parent compound being converted to various metabolites.[1] The primary enzyme responsible for this metabolism is Cytochrome P450 3A4 (CYP3A4), located predominantly in the liver.[2][3][4] One of the principal metabolic pathways involves the oxidation of the C-21 hydroxyl group of triamcinolone acetonide, leading to the formation of this compound. This, along with 6β-hydroxylation, represents a key step in the deactivation and subsequent elimination of the drug.[1]

The metabolic conversion of triamcinolone acetonide to its 21-carboxylic acid derivative is a critical step in its detoxification and excretion. This process, mediated by CYP3A4, transforms the potent corticosteroid into a more water-soluble and pharmacologically less active compound, facilitating its removal from the body.[1]

Caption: Metabolic conversion of Triamcinolone Acetonide.

Quantitative Data

Following oral administration of radiolabeled triamcinolone acetonide, extensive presystemic metabolism occurs, with only a small fraction of the total plasma radioactivity attributed to the parent compound.[1] Three principal metabolites have been identified in plasma, urine, and feces: 6β-hydroxy triamcinolone, this compound, and 6β-hydroxy-21-oic triamcinolone acetonide.[1] While specific percentages of each metabolite are not consistently reported across studies, the formation of the 21-carboxylic acid derivative is a significant route of elimination.

| Parameter | Value | Reference |

| Major Metabolites Identified | 6β-hydroxy triamcinolone, this compound, 6β-hydroxy-21-oic triamcinolone acetonide | [1] |

| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | [2][3][4] |

| Pharmacological Activity of Metabolites | Failed to show concentration-dependent effects in in-vitro anti-inflammatory models | [1] |

Experimental Protocols

In Vitro Metabolism of Triamcinolone Acetonide using Human Liver Microsomes

This protocol outlines a general procedure for the in vitro investigation of triamcinolone acetonide metabolism to form this compound using human liver microsomes (HLMs).

Caption: In Vitro Metabolism Experimental Workflow.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of triamcinolone acetonide in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare a solution of NADPH (e.g., 20 mM in phosphate buffer).

-

Obtain pooled human liver microsomes (commercially available).

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and triamcinolone acetonide (final substrate concentration typically 1-10 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile (typically 2 volumes).

-

Vortex the mixture to precipitate the microsomal proteins.

-

Centrifuge the samples (e.g., at 10,000 x g for 10 minutes at 4°C).

-

Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis for the Quantification of this compound

This protocol provides a general framework for the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound.

Methodology:

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is suitable for separation.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode should be optimized.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an appropriate internal standard must be determined.

-

Note: The exact m/z transitions will need to be determined empirically using a reference standard of this compound.

-

-

Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the analyte and internal standard to achieve maximum sensitivity.

-

-

Quantification:

-

A calibration curve should be prepared using a certified reference standard of this compound in the appropriate matrix (e.g., quenched microsomal matrix, plasma, or urine).

-

An appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) should be used to correct for matrix effects and variations in instrument response.

-

Conclusion

This compound is a major metabolite of triamcinolone acetonide, formed through CYP3A4-mediated oxidation. Its formation represents a key step in the pharmacological deactivation and elimination of the parent drug. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the in vitro metabolism of triamcinolone acetonide and to accurately quantify the formation of its 21-carboxylic acid derivative. A thorough understanding of these metabolic pathways is essential for the continued development and safe use of triamcinolone acetonide in clinical practice.

References

- 1. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triamcinolone acetonide induced secondary adrenal insufficiency related to impaired CYP3A4 metabolism by coadministration of nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 21-Carboxylic Acid Triamcinolone Acetonide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical detection of 21-carboxylic acid triamcinolone acetonide, a primary metabolite of the synthetic corticosteroid, triamcinolone acetonide. The methodologies described herein are based on ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific technique for the quantification of drug metabolites in biological matrices.

Introduction

Triamcinolone acetonide is a potent glucocorticoid used to treat a variety of inflammatory conditions. Its metabolism in the body leads to the formation of several metabolites, with this compound being a significant product of biotransformation.[1] Accurate and reliable quantification of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and in the development of new drug formulations. This document outlines a proposed UPLC-MS/MS method for the determination of this compound in biological samples such as urine and plasma.

Biotransformation of Triamcinolone Acetonide